

# Fluoxastrobin-d4 chemical structure and properties

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## Compound of Interest

Compound Name: Fluoxastrobin-d4

Cat. No.: B1146874

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## An In-depth Technical Guide to Fluoxastrobin-d4

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Fluoxastrobin-d4** is the deuterated analog of Fluoxastrobin, a broad-spectrum strobilurin fungicide. Due to its isotopic labeling, **Fluoxastrobin-d4** serves as an invaluable internal standard for the quantitative analysis of Fluoxastrobin in various matrices, particularly in environmental and biological samples. Its near-identical physicochemical properties to the parent compound, combined with its distinct mass spectrometric signature, allow for highly accurate and precise quantification using isotope dilution mass spectrometry (IDMS). This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of **Fluoxastrobin-d4**.

### Chemical Structure and Properties

**Fluoxastrobin-d4** is structurally identical to Fluoxastrobin, with the exception of four deuterium atoms replacing four hydrogen atoms on the 5,6-dihydro-1,4,2-dioxazine ring. This isotopic substitution results in a higher molecular weight, which is the basis for its use as an internal standard in mass spectrometry-based analytical methods.

Table 1: Chemical Identifiers and Properties of **Fluoxastrobin-d4**

Property	Value	Reference
Chemical Name	(1E)---INVALID-LINK--methanone O-Methyloxime	[1]
CAS Number	1246833-67-9	[1]
Alternate CAS Number	1287192-28-2 ((E/Z)-Mixture)	[2]
Molecular Formula	C <sub>21</sub> H <sub>12</sub> D <sub>4</sub> ClFN <sub>4</sub> O <sub>5</sub>	[1]
Molecular Weight	462.85 g/mol	[1][2]
SMILES	<chem>CO/N=C/C1=NOC([2H])([2H])C([2H])([2H])O1\C2=C(C=CC=C2)OC3=NC=NC(=C3F)OC4=CC=C(C=C4)Cl</chem>	[1]
Appearance	Solid	[2]

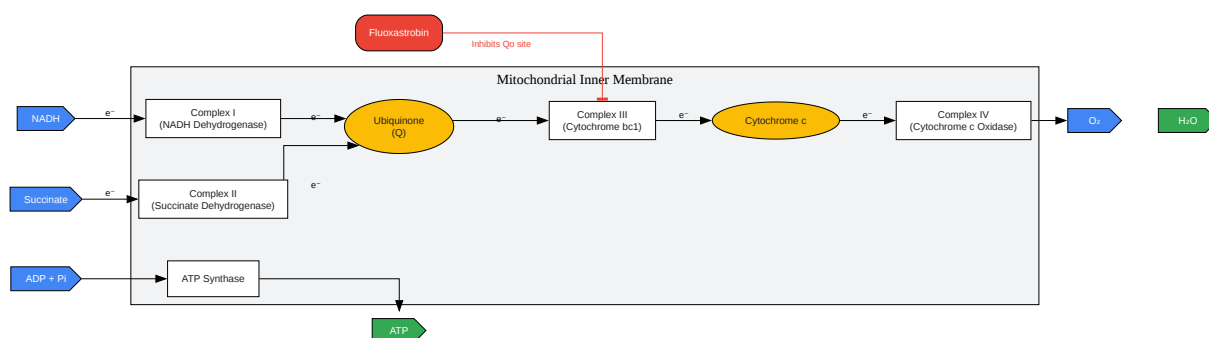
Table 2: Physicochemical Properties of Fluoxastrobin (Non-deuterated)

Property	Value	Reference
Melting Point	105 °C	[3]
Boiling Point	Decomposes at ~230 °C	[3]
Density	1.422 g/cm <sup>3</sup> at 20 °C	[4]
Vapor Pressure	6 x 10 <sup>-7</sup> mPa at 20 °C	[4]
Log P (octanol/water)	2.86 at 20 °C	[4]

## Mechanism of Action of Fluoxastrobin

Fluoxastrobin, and by extension its deuterated form, belongs to the Quinone outside Inhibitor (QoI) class of fungicides.[4] Its mode of action is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the electron transport

chain.[4][5] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP synthesis and ultimately leading to fungal cell death.[6]



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Diagram of Fluoxastrobin's inhibition of the mitochondrial electron transport chain.

## Experimental Protocols

**Fluoxastrobin-d4** is primarily utilized as an internal standard in analytical methods for the determination of Fluoxastrobin residues. The following is a generalized experimental protocol based on established methods, such as those developed by the U.S. Environmental Protection Agency (EPA).[7]

## Preparation of Standard Solutions

1. Primary Standard Solutions:

- Accurately weigh approximately 5 mg of **Fluoxastrobin-d4** and Fluoxastrobin reference standards into separate 50 mL volumetric flasks.
- Dissolve and bring to volume with acetonitrile (ACN). This results in primary standard solutions of approximately 100 µg/mL.
- Store primary solutions in a freezer.

## 2. Secondary Mixed Standard Solutions:

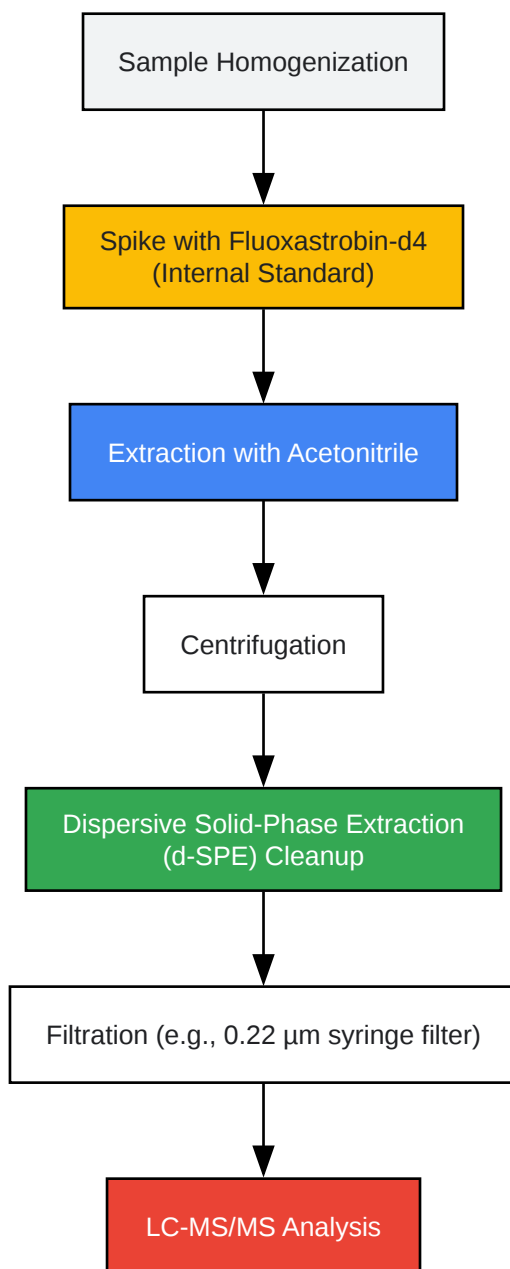
- Prepare a secondary mixed standard solution by transferring appropriate volumes of the primary standards into a volumetric flask and diluting with ACN to achieve a desired concentration (e.g., 1.0 µg/mL of Fluoxastrobin and 0.2 µg/mL of **Fluoxastrobin-d4**).

## 3. Calibration Standards:

- Prepare a series of calibration standards by serial dilution of the secondary mixed standard solution with an appropriate solvent mixture (e.g., ACN/water) to cover the expected concentration range of the samples.

# Sample Preparation and Extraction

The following is a general workflow for the extraction of Fluoxastrobin from a solid matrix (e.g., soil, plant tissue).



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A generalized workflow for sample preparation and analysis of Fluoxastrobin.

- Homogenization: Homogenize a representative portion of the sample.
- Spiking: Accurately weigh a subsample (e.g., 10 g) and spike with a known amount of the **Fluoxastrobin-d4** internal standard solution.
- Extraction: Add acetonitrile and shake vigorously to extract the analyte and internal standard.

- Salting Out (Optional): For aqueous samples, a salt mixture (e.g., QuEChERS) may be added to induce phase separation.
- Centrifugation: Centrifuge the sample to separate the organic layer from the solid matrix.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a suitable sorbent (e.g., PSA, C18) to remove interfering matrix components. Vortex and centrifuge.
- Filtration: Filter the final extract through a 0.22  $\mu\text{m}$  syringe filter prior to analysis.

## LC-MS/MS Analysis

- Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is typically used.
- Chromatographic Separation: A C18 reversed-phase column is commonly employed with a gradient elution program using a mobile phase of water and acetonitrile, both often containing a small amount of formic acid or ammonium formate to improve ionization.
- Mass Spectrometry: The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the precursor and product ions for both Fluoxastrobin and **Fluoxastrobin-d4**.

Table 3: Example MRM Transitions for Fluoxastrobin and **Fluoxastrobin-d4**

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Fluoxastrobin	459.1	[Specific fragment ions]
Fluoxastrobin-d4	463.1	[Corresponding fragment ions]

Note: Specific fragment ions for MRM transitions should be optimized for the instrument used.

## Quantification

Quantification is performed using the isotope dilution method. A calibration curve is constructed by plotting the ratio of the peak area of the Fluoxastrobin to the peak area of the

**Fluoxastrobin-d4** internal standard against the concentration of Fluoxastrobin. The concentration of Fluoxastrobin in the unknown samples is then determined from this calibration curve.<sup>[2]</sup>

## Spectroscopic Data (Expected)

While publicly available NMR and mass spectra for **Fluoxastrobin-d4** are limited, the expected spectral characteristics can be inferred.

- <sup>1</sup>H NMR: The proton NMR spectrum of **Fluoxastrobin-d4** would be very similar to that of Fluoxastrobin, with the notable absence of signals corresponding to the four protons on the 5,6-dihydro-1,4,2-dioxazine ring.
- <sup>13</sup>C NMR: The carbon NMR spectrum would also be similar to the unlabeled compound. The deuterated carbons would exhibit a lower intensity and may appear as multiplets due to C-D coupling.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak [M+H]<sup>+</sup> at m/z 463.1, which is 4 mass units higher than that of Fluoxastrobin (m/z 459.1). The fragmentation pattern in MS/MS would be similar to the unlabeled compound, with the fragment ions containing the deuterated ring showing a corresponding mass shift.

## Synthesis

The synthesis of **Fluoxastrobin-d4** involves specialized methods for isotopic labeling. A common approach is the use of deuterated building blocks. For **Fluoxastrobin-d4**, this would likely involve the synthesis of a deuterated version of the 5,6-dihydro-1,4,2-dioxazine heterocycle, which is then coupled with the rest of the molecular scaffold in subsequent reaction steps.<sup>[2]</sup>

## Conclusion

**Fluoxastrobin-d4** is an essential analytical tool for researchers and scientists in the fields of environmental monitoring, food safety, and toxicology. Its use as an internal standard in isotope dilution mass spectrometry methods provides a high degree of accuracy and precision for the quantification of Fluoxastrobin residues. This technical guide has provided a detailed overview of its chemical properties, mechanism of action, and a comprehensive experimental protocol for

its application. The provided diagrams and tables serve as a quick reference for laboratory professionals.

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